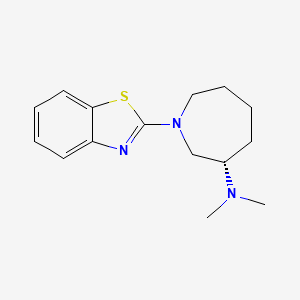
2-nitrophenyl nicotinate
Übersicht
Beschreibung
2-nitrophenyl nicotinate is a chemical compound that is widely used in scientific research. It is also known as 2-nitrophenyl ester of nicotinic acid or NPNA. This compound is commonly used as a substrate for enzymes such as lipases, esterases, and amidases.
Wissenschaftliche Forschungsanwendungen
Supramolecular Structures and Applications
- Structural Analysis and Material Development : The study of supramolecular structures of isomeric chloro-N-(nitrophenyl)nicotinamides revealed complex formations through hydrogen bonds, providing insights for material science and molecular engineering. This knowledge could be crucial in designing new materials with specific properties (De Souza et al., 2005).
Pharmacogenetics and Drug Response
- Drug Response and Genetic Variation : The NIH Pharmacogenetics Research Network (PGRN) aims to correlate drug response with genetic variation. While 2-nitrophenyl nicotinate wasn't explicitly mentioned, understanding the genetic factors in drug response can guide personalized medicine and treatment strategies, potentially including drugs related to this compound (Giacomini et al., 2007).
Cancer Research and Apoptosis Induction
- Inducing Apoptosis in Cancer Cells : A series of N-phenyl nicotinamides, structurally related to this compound, has been identified as potent inducers of apoptosis, particularly in breast cancer cells. This discovery opens up potential avenues for cancer treatment (Cai et al., 2003).
Biotechnological and Environmental Applications
- Biodegradation and Prodrug Activation : Nitroreductases are enzymes that metabolize diverse nitro group-containing compounds, such as nitrophenyl nicotinate derivatives. They have significant applications in biodegradation of pollutants and prodrug activation in cancer therapy, among other uses (Boddu et al., 2020).
Pharmaceutical Production
- Pharmaceutical Manufacturing : Recent advancements in flow-chemistry have led to more efficient and greener processes in pharmaceutical production. For instance, the catalytic hydrogenation of N-4-nitrophenyl nicotinamide, a compound related to this compound, showcases the potential of micro-flow technologies in producing active pharmaceutical ingredients (APIs) (Yang et al., 2018).
NAD-Related Cellular Bioenergetics
- Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition Studies : The role of NAMPT in converting nicotinamide to nicotinamide adenine dinucleotide (NAD), crucial for cellular metabolism, highlights the importance of understanding and potentially targeting this pathway in diseases, including cancer (Olesen et al., 2010).
Metabolic Studies
- Metabolomics in Cancer Research : Metabolomics analysis of the metabolic effects of NAMPT inhibition on human cancer cells provides insights into cellular bioenergetics and the potential for targeting metabolic pathways in cancer treatment (Tolstikov et al., 2014).
Eigenschaften
IUPAC Name |
(2-nitrophenyl) pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12(9-4-3-7-13-8-9)18-11-6-2-1-5-10(11)14(16)17/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIILCUGYQGMUJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-(1,3,4-oxadiazole-2,5-diyl)bis[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole]](/img/structure/B5556842.png)


![N-cyclohexyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5556858.png)
![(1S*,5R*)-6-(propylsulfonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556867.png)
![N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide](/img/structure/B5556873.png)
![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5556876.png)
![1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5556879.png)


![2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5556886.png)
![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5556900.png)
![4-[(4-ethylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556903.png)

